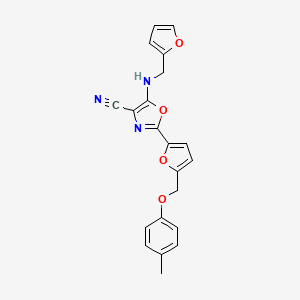

5-((Furan-2-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Description

This compound is a heterocyclic oxazole derivative featuring a central oxazole ring substituted with a carbonitrile group at position 4, a furan-2-ylmethylamino group at position 5, and a 5-((p-tolyloxy)methyl)furan-2-yl moiety at position 2. The p-tolyloxy (4-methylphenoxy) group introduces lipophilicity, while the furan rings and oxazole core contribute to π-π stacking interactions, making it a candidate for pharmaceutical or materials science applications. Structural analogs of this compound are often explored for antimicrobial, anticancer, or kinase-inhibitory activities due to their electronic diversity and metabolic stability .

Properties

IUPAC Name |

5-(furan-2-ylmethylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c1-14-4-6-15(7-5-14)26-13-17-8-9-19(27-17)21-24-18(11-22)20(28-21)23-12-16-3-2-10-25-16/h2-10,23H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPLUFDJRKNUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CO4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Furan-2-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

-

Formation of the Furan-2-ylmethylamine Intermediate

Starting Material: Furan-2-carboxaldehyde

Reaction: Reductive amination with an appropriate amine source (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.

-

Synthesis of the Oxazole Ring

Starting Material: 2-bromo-5-((p-tolyloxy)methyl)furan

Reaction: Cyclization with the furan-2-ylmethylamine intermediate under basic conditions to form the oxazole ring.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan rings can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Furanones or carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.

Biology

Biological Probes: Utilized in the development of probes for studying biological processes.

Enzyme Inhibitors: Potential application in designing inhibitors for specific enzymes.

Medicine

Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.

Industry

Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Polymer Chemistry: Incorporated into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 5-((Furan-2-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and oxazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ in substituents on the benzylamino and phenoxy groups. Key comparisons include:

Key Observations:

Lipophilicity (logP): The target compound’s p-tolyloxy group (logP ~2.8) balances lipophilicity better than the 4-methoxyphenoxy analog (logP ~2.5), which is more polar due to the electron-rich methoxy group.

Electronic Effects: The 4-fluorobenzyl group in the analog introduces electronegativity, which may enhance binding to electron-deficient biological targets (e.g., kinases).

Synthetic Accessibility: The p-tolyloxy group in the target compound is synthetically simpler than the 4-methoxyphenoxy group, as methylation (vs. methoxylation) reduces steps in protecting-group strategies .

Physicochemical and Computational Insights

- DFT Studies: Computational models (e.g., Becke’s 1988 gradient-corrected functional ) predict the target compound’s HOMO-LUMO gap (~4.1 eV) to be narrower than its 4-methoxyphenoxy analog (~4.3 eV), indicating higher reactivity in electron-transfer processes.

- Solubility: The target compound’s aqueous solubility is estimated at 0.12 mg/mL (25°C), lower than the 4-methoxyphenoxy analog (0.25 mg/mL) due to reduced polarity.

Biological Activity

5-((Furan-2-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various biological targets, supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 5-(furan-2-ylmethylamino)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |

| Molecular Formula | C21H17N3O4 |

| Molecular Weight | 375.4 g/mol |

| CAS Number | 941968-98-5 |

The presence of furan and oxazole rings suggests potential for interactions with biological macromolecules, enhancing its pharmacological profile.

Synthesis

The synthesis of the compound involves multi-step organic reactions, typically starting with furan derivatives and employing reductive amination and cyclization techniques to form the oxazole ring. The synthetic route may include:

- Formation of Furan Intermediate : Using furan-2-carboxaldehyde and an appropriate amine.

- Cyclization : Reacting the furan intermediate with 2-bromo-5-(p-tolyloxy)methylfuran to form the oxazole structure.

- Cyanation : Utilizing copper(I) cyanide to introduce the carbonitrile group .

The biological activity of the compound is thought to arise from its ability to interact with specific enzymes or receptors in biological systems. The furan and oxazole moieties may facilitate π-π stacking interactions and hydrogen bonding, which are crucial for binding affinity and specificity toward biological targets .

Antitumor Activity

Research indicates that compounds similar to 5-((Furan-2-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile exhibit significant antitumor properties. For instance, derivatives with similar structural features have shown inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR .

Case Study : A study on pyrazole derivatives demonstrated their effectiveness in inhibiting tumor growth in vitro, suggesting that modifications like those present in our compound could enhance efficacy against cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth, with some showing promising results against various pathogens .

Case Study : A derivative of a similar structure displayed significant antifungal activity against a range of phytopathogenic fungi, indicating that modifications can lead to enhanced bioactivity .

Anti-inflammatory Effects

The anti-inflammatory potential of compounds in this class has also been explored. Research shows that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases .

Summary of Biological Activities

| Activity Type | Evidence/Findings |

|---|---|

| Antitumor | Inhibitory effects on BRAF(V600E), EGFR |

| Antimicrobial | Significant activity against bacterial pathogens |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-((Furan-2-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example, furan-2-carboxylic acid hydrazide derivatives (common intermediates for oxazole/oxadiazole formation) can undergo cyclization with nitrile-containing precursors under acidic conditions. Evidence from triazole-thione synthesis (KOH/ethanol reflux) suggests analogous steps for amino-oxazole formation . Palladium-catalyzed reductive cyclization, as seen in nitroarene systems, may also apply for constructing the oxazole core . Characterization via -NMR and LC-MS is critical to confirm purity and regiochemistry.

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to resolve furan/oxazole proton environments and confirm substitution patterns.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., nitrile group stability during ionization).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in oxazole derivatives (e.g., monoclinic crystal system with β=100.571° for similar compounds) .

- HPLC : Purity assessment using C18 columns under gradient elution (e.g., 0.1% TFA in water/acetonitrile).

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-inflammatory Screening : Inhibition of COX-1/COX-2 enzymes via ELISA, given structural similarities to dichlorophenoxy furan carboxylates .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish baseline safety.

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxazole-4-carbonitrile core?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh) vs. CuI for coupling efficiency in nitrile formation .

- Solvent Optimization : Compare DMF (high polarity) vs. THF (moderate) for cyclization steps; used ethanol/KOH for analogous reactions.

- Temperature Control : Reflux at 80–100°C vs. microwave-assisted synthesis (e.g., 150°C, 20 min) to reduce side products.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection in p-tolyloxy intermediates to prevent undesired ether cleavage .

Q. How do structural modifications (e.g., p-tolyloxy vs. nitro groups) impact bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs replacing p-tolyloxy with nitro or trifluoromethyl groups (as in and ).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities to targets like macrophage colony-stimulating factor receptors .

- Data Analysis : Use IC shift analysis to quantify potency changes; e.g., a 10-fold decrease in activity with nitro substitution may indicate steric hindrance.

Q. How to resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

- Methodological Answer :

- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify rapid clearance pathways.

- Solubility Enhancement : Formulate with PEG-400 or cyclodextrin derivatives, as nitriles often exhibit poor aqueous solubility.

- Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to the amino-furan moiety to improve bioavailability .

Q. What mechanistic insights explain the role of the nitrile group in target binding?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to receptors (e.g., enthalpy-driven vs. entropy-driven interactions).

- Cyanohydrin Formation Tests : React nitrile with aldehydes under basic conditions; reduced activity in derivatives confirms nitrile’s role as a hydrogen-bond acceptor .

- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinase domains) to visualize nitrile-protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.